Ácido 2-((((9H-Fluoren-9-il)metoxil)carbonil)amino)-2,3-dihidro-1H-indeno-2-carboxílico

Descripción general

Descripción

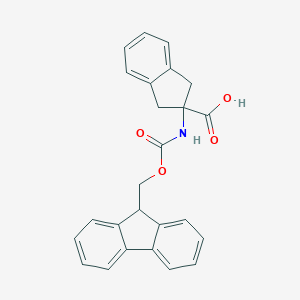

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylic acid, also known as 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylic acid, is a useful research compound. Its molecular formula is C25H21NO4 and its molecular weight is 399.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fabricación de Materiales Funcionales

Los aminoácidos y péptidos cortos modificados con Fmoc son bloques de construcción bioinspirados simples para la fabricación de materiales funcionales . La hidrofobicidad y aromaticidad inherentes del grupo Fmoc promueven la asociación de bloques de construcción, lo que los hace adecuados para diversas aplicaciones .

Características de Autoensamblaje

Los aminoácidos modificados con Fmoc poseen características eminentes de autoensamblaje . Estas características se deben a la hidrofobicidad y aromaticidad inherentes del grupo Fmoc . Este autoensamblaje se puede utilizar para crear estructuras y morfologías únicas .

Cultivo Celular

Las propiedades de los aminoácidos modificados con Fmoc los hacen adecuados para el cultivo celular . Se pueden utilizar para crear entornos que promueven el crecimiento y proliferación celular .

Bio-Modelado

Los aminoácidos modificados con Fmoc se pueden utilizar en bio-modelado . Esto implica el uso de estructuras biológicas como plantillas para crear materiales funcionales .

Administración de Medicamentos

Las propiedades de autoensamblaje de los aminoácidos modificados con Fmoc se pueden utilizar en la administración de medicamentos

Mecanismo De Acción

Target of Action

The primary target of Fmoc-2-amino-2-indancarboxylic acid is the amine group of amino acids . The compound acts as a protecting group for amines during organic synthesis . This protection is crucial in solid-phase peptide synthesis (SPPS), where the Fmoc group is widely used as a temporary protecting group for the amine at the N-terminus .

Mode of Action

Fmoc-2-amino-2-indancarboxylic acid interacts with its targets by forming a carbamate with the amine group of amino acids . This interaction is facilitated by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can be introduced through several methods, including the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) and 9-fluorenylmethyloxycarbonyl azide .

Biochemical Pathways

The compound plays a significant role in the biochemical pathway of peptide synthesis. It enables the self-assembly of amino acids and short peptides, which is crucial for various applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .

Result of Action

The primary result of Fmoc-2-amino-2-indancarboxylic acid’s action is the protection of the amine group during peptide synthesis . This protection allows for the selective synthesis of peptides without disturbing the acid-labile linker between the peptide and the resin . The Fmoc group is rapidly removed by base, typically piperidine .

Action Environment

The action of Fmoc-2-amino-2-indancarboxylic acid is influenced by environmental factors such as pH and temperature. The compound is base-labile, meaning it is sensitive to basic conditions . Therefore, the efficacy and stability of the compound can be affected by changes in these environmental factors.

Actividad Biológica

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylic acid, commonly referred to as Fmoc-Amino-Indene, is a synthetic compound with potential biological activity. It is primarily known for its applications in medicinal chemistry and drug development due to its structural properties that allow for interactions with biological targets.

- Molecular Formula : C₁₈H₁₉NO₄

- Molecular Weight : 313.35 g/mol

- CAS Number : 135944-07-9

- Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is often used in peptide synthesis.

The biological activity of this compound can be attributed to its ability to inhibit specific protein interactions and modulate signaling pathways. Research indicates that it may act as an inhibitor of IL-15 signaling, a pathway implicated in various inflammatory and autoimmune disorders. By selectively blocking the IL-15 receptor (IL-15Rα), this compound could potentially reduce the proliferation of peripheral blood mononuclear cells (PBMCs) and the secretion of pro-inflammatory cytokines such as TNF-α and IL-17 .

In Vitro Studies

Recent studies have explored the structure-activity relationship (SAR) of various benzoic acid derivatives, including Fmoc-Amino-Indene. These studies demonstrated that compounds with similar structural features effectively inhibit IL-15 activity:

- Active Compounds : Among 16 synthesized molecules, 7 exhibited significant inhibitory effects on IL-15 signaling.

- IC50 Values : The most potent inhibitors showed IC50 values in the low micromolar range, indicating strong biological activity against IL-15 .

Case Studies

- Therapeutic Potential in Autoimmunity : A study highlighted the potential of Fmoc-Amino-Indene as a therapeutic agent in models of autoimmune diseases where IL-15 plays a critical role. The compound was shown to significantly reduce disease severity and cytokine levels in treated animals.

- Cancer Research : Another investigation into the compound's effects on tumor microenvironments revealed that it could modulate immune responses, enhancing anti-tumor immunity by inhibiting IL-15 signaling pathways .

Data Tables

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| Fmoc-Amino-Indene | 135944-07-9 | 313.35 g/mol | Inhibits IL-15 signaling; reduces PBMC proliferation |

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-dihydroindene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c27-23(28)25(13-16-7-1-2-8-17(16)14-25)26-24(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22H,13-15H2,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDKTZLMNAVTIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361459 | |

| Record name | 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135944-07-9 | |

| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135944-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.